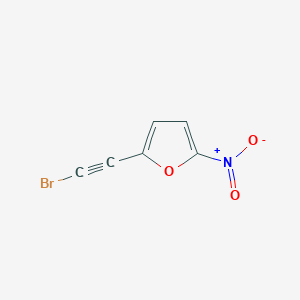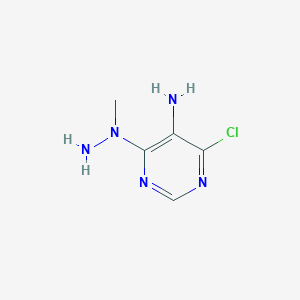
2-(Bromoethynyl)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromoethynyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a bromoethynyl group at the 2-position and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoethynyl)-5-nitrofuran typically involves the bromination of ethynyl-substituted furan derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as silver nitrate. The reaction is carried out in an organic solvent like acetone at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as using continuous flow reactors for bromination reactions, could be a potential approach for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromoethynyl)-5-nitrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can act as a dienophile in [4+2] cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition: Reactions are often carried out at elevated temperatures with dienes in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Cycloaddition Products: Complex polycyclic structures are formed, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
2-(Bromoethynyl)-5-nitrofuran has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromoethynyl)-5-nitrofuran in biological systems is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethynyl aryl sulfones: These compounds share the bromoethynyl group and exhibit similar reactivity in cycloaddition reactions.
Bromethalin: Although structurally different, bromethalin also contains a bromine atom and exhibits biological activity.
Uniqueness
2-(Bromoethynyl)-5-nitrofuran is unique due to the presence of both a bromoethynyl group and a nitro group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113485-20-4 |
|---|---|
Fórmula molecular |
C6H2BrNO3 |
Peso molecular |
215.99 g/mol |
Nombre IUPAC |
2-(2-bromoethynyl)-5-nitrofuran |
InChI |
InChI=1S/C6H2BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H |
Clave InChI |
GUXLLSFQXUZJGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)


